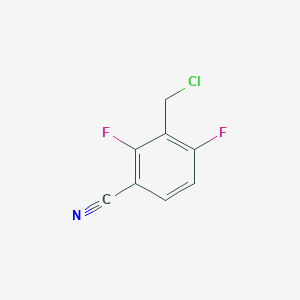
3-(Chloromethyl)-2,4-difluorobenzonitrile
Cat. No. B8471423
M. Wt: 187.57 g/mol
InChI Key: WGPZDFDGXINZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09422285B2
Procedure details


A solution of 120 mg (0.710 mmol) of 2,4-difluoro-3-(hydroxymethyl)benzonitrile from Example 134A in 3 ml of dichloromethane and 1 ml of thionyl chloride was stirred at room temperature for 3 h. The solvent was evaporated off under reduced pressure and the residue was purified by flash chromatography using a prepacked silica gel cartridge (eluent:cyclohexane-ethyl acetate 10:1 to 1:1), which gave 60 mg (45% of theory) of the target compound.
Name
2,4-difluoro-3-(hydroxymethyl)benzonitrile
Quantity
120 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([CH2:10]O)=[C:8]([F:12])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Cl:13]CCl>S(Cl)(Cl)=O>[Cl:13][CH2:10][C:9]1[C:2]([F:1])=[C:3]([CH:6]=[CH:7][C:8]=1[F:12])[C:4]#[N:5]
|
Inputs


Step One
|
Name
|
2,4-difluoro-3-(hydroxymethyl)benzonitrile
|
|
Quantity
|
120 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1CO)F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 60 mg (45% of theory) of the target compound
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC=1C(=C(C#N)C=CC1F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
